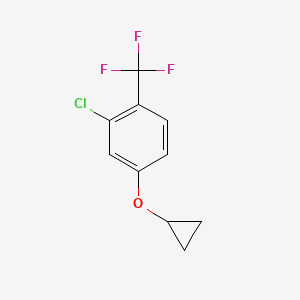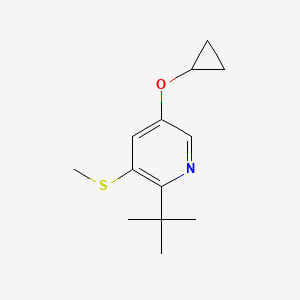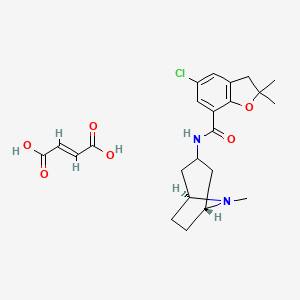
Zatosetron (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zatosetron (maleate) is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. It is known for its long duration of action and is primarily used for its antinauseant and anxiolytic effects. Zatosetron (maleate) is orally active and does not stimulate gastrointestinal transport .
Preparation Methods
The synthesis of Zatosetron (maleate) involves several key steps. One method starts with the esterification of 5-chloro-2-hydroxybenzoic acid with methanol and hydrochloric acid to form the corresponding methyl ester. This ester is then alkylated with 3-chloro-2-methylpropene to produce methyl 5-chloro-2-(2-methyl-2-propenyloxy)benzoate. The rearrangement of this compound by heating with N-methylpyrrolidine yields methyl 5-chloro-2-hydroxy-3-(2-methyl-2-propenyl)benzoate. Cyclization in formic acid followed by hydrolysis with sodium hydroxide gives 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid. This acid is then treated with thionyl chloride, condensed with 3alpha-aminotropane, and finally treated with maleic acid to form Zatosetron (maleate) .
Chemical Reactions Analysis
Zatosetron (maleate) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for Zatosetron (maleate) due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving the chloro and hydroxyl groups.
Cyclization: As part of its synthesis, Zatosetron (maleate) undergoes cyclization to form the benzofuran ring.
Common reagents used in these reactions include methanol, hydrochloric acid, 3-chloro-2-methylpropene, N-methylpyrrolidine, formic acid, sodium hydroxide, thionyl chloride, and 3alpha-aminotropane. The major products formed from these reactions include various intermediates leading to the final Zatosetron (maleate) compound .
Scientific Research Applications
Zatosetron (maleate) has several scientific research applications:
Chemistry: It is used as a model compound in the study of 5-HT3 receptor antagonists.
Biology: Zatosetron (maleate) is used in biological studies to understand the role of 5-HT3 receptors in various physiological processes.
Medicine: Clinically, it is investigated for its potential in treating nausea, vomiting, and anxiety.
Mechanism of Action
Zatosetron (maleate) exerts its effects by antagonizing the 5-HT3 receptor. This receptor is a ligand-gated ion channel found in the central and peripheral nervous systems. By blocking this receptor, Zatosetron (maleate) prevents the binding of serotonin, thereby inhibiting the downstream signaling pathways that lead to nausea and anxiety. The molecular targets include the 5-HT3 receptors located in the gastrointestinal tract and the brain .
Comparison with Similar Compounds
Zatosetron (maleate) is similar to other 5-HT3 receptor antagonists such as Ondansetron, Granisetron, and Tropisetron. it is unique due to its long duration of action and selective binding affinity. Unlike some other compounds, Zatosetron (maleate) does not stimulate gastrointestinal transport, making it a preferable option in certain clinical scenarios .
Ondansetron: Commonly used for preventing nausea and vomiting caused by chemotherapy.
Granisetron: Another 5-HT3 antagonist used for similar purposes but with different pharmacokinetic properties.
Tropisetron: Used for the prevention of nausea and vomiting, with a different side effect profile compared to Zatosetron (maleate).
Properties
Molecular Formula |
C23H29ClN2O6 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13?,14-,15+; |
InChI Key |
HAFQATMFFHYNPN-CXLBKGOPSA-N |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


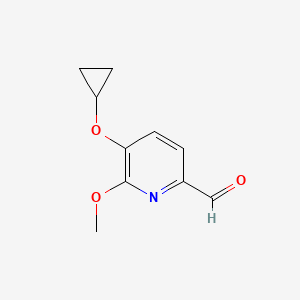
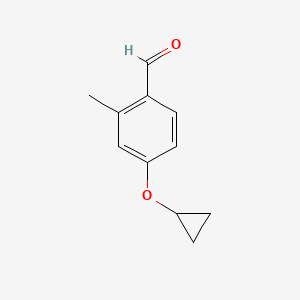

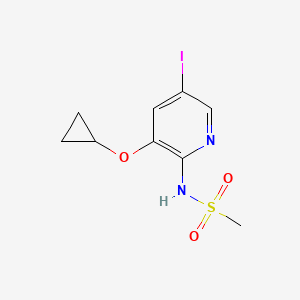
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B14812661.png)

![(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate](/img/structure/B14812692.png)
![1-(2-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol](/img/structure/B14812696.png)
![2-{[4-(Propan-2-yloxy)benzyl]carbamoyl}benzoic acid](/img/structure/B14812699.png)
![2-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)benzamide](/img/structure/B14812700.png)
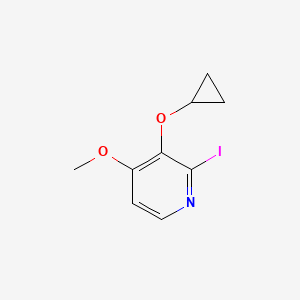
![ethyl (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-2-ethylbutanoate](/img/structure/B14812725.png)
